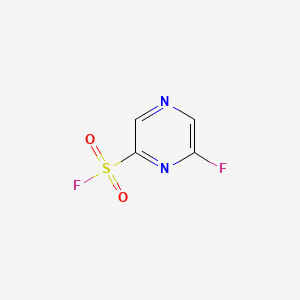
6-Fluoropyrazine-2-sulfonylfluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoropyrazine-2-sulfonylfluoride is a chemical compound characterized by the presence of a fluorine atom attached to a pyrazine ring, along with a sulfonyl fluoride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoropyrazine-2-sulfonylfluoride typically involves the fluorination of pyrazine derivatives followed by sulfonylation. One common method starts with the fluorination of pyrazine using a fluorinating agent such as Selectfluor. The resulting 6-fluoropyrazine is then subjected to sulfonylation using sulfonyl chloride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoropyrazine-2-sulfonylfluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, making it suitable for substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, often under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Aplicaciones Científicas De Investigación
6-Fluoropyrazine-2-sulfonylfluoride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to form stable sulfonamide linkages.
Biological Studies: It can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Industrial Applications: The compound’s reactivity makes it useful in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Fluoropyrazine-2-sulfonylfluoride primarily involves its reactivity towards nucleophiles. The sulfonyl fluoride group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of stable sulfonamide or sulfonate linkages. This reactivity is exploited in various chemical transformations and biological modifications.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloropyrazine-2-sulfonylfluoride: Similar structure but with a chlorine atom instead of fluorine.
6-Fluoropyridine-2-sulfonylfluoride: Similar sulfonyl fluoride group but with a pyridine ring instead of pyrazine.
6-Fluoropyrazine-2-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl fluoride.
Uniqueness
6-Fluoropyrazine-2-sulfonylfluoride is unique due to the combination of the fluorine atom and the sulfonyl fluoride group, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and drug design, where such properties are highly sought after.
Propiedades
Fórmula molecular |
C4H2F2N2O2S |
|---|---|
Peso molecular |
180.14 g/mol |
Nombre IUPAC |
6-fluoropyrazine-2-sulfonyl fluoride |
InChI |
InChI=1S/C4H2F2N2O2S/c5-3-1-7-2-4(8-3)11(6,9)10/h1-2H |
Clave InChI |
KYLGMIJIGVYBND-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(C=N1)S(=O)(=O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





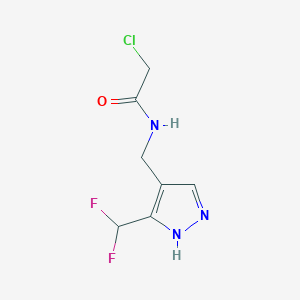
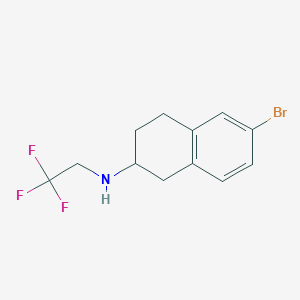
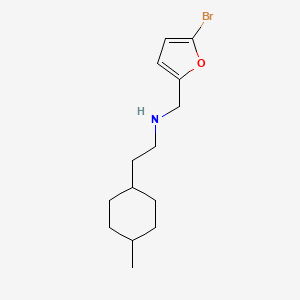
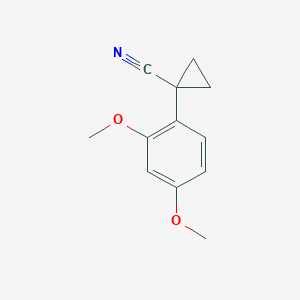

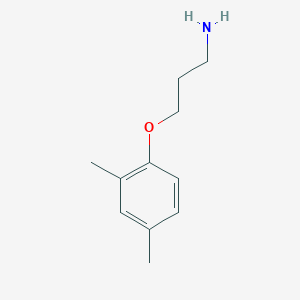
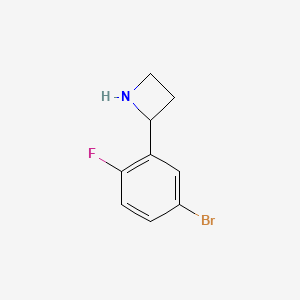
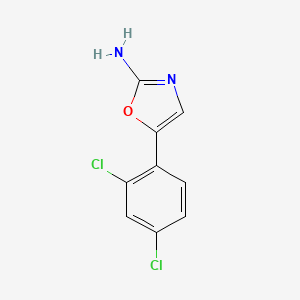
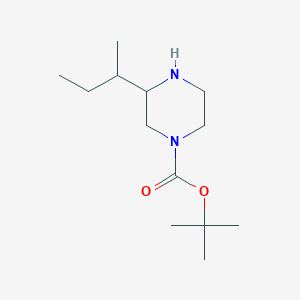

![3-(1H-Pyrazolo[4,3-b]pyridin-1-yl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13539976.png)
